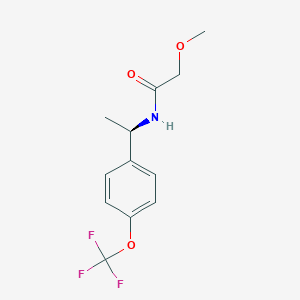

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide

Vue d'ensemble

Description

®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is a compound that features a trifluoromethoxy group, which is increasingly utilized in pharmaceuticals and agrochemicals due to its unique properties. The presence of the trifluoromethoxy group enhances the compound’s metabolic stability and lipophilicity, making it a valuable component in drug design and development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This process can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . The reaction conditions often include the use of polar organic solvents to enhance the solubility and reactivity of the substrates .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes, such as the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This method offers high enantioselectivity and efficiency, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, trifluoromethyl phenyl sulfone, and various polar organic solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is primarily studied for its potential therapeutic effects, particularly as an antagonist of the chemokine receptor CXCR3. This receptor is involved in various inflammatory responses and diseases, including asthma and multiple sclerosis. The compound's structural features suggest that it could serve as a lead compound for developing new treatments aimed at modulating immune responses.

- Mechanism of Action: The trifluoromethoxy group enhances the compound’s binding affinity to CXCR3, leading to potential inhibition of inflammatory pathways. Studies indicate that related compounds exhibit similar mechanisms, suggesting a promising avenue for further exploration in drug design.

Research has shown that this compound may exhibit significant biological activities due to its structural components. As a derivative of AMG 487, it is expected to have antagonistic effects on CXCR3, which could be beneficial in treating conditions characterized by excessive inflammation.

- Case Studies:

- In vitro studies have demonstrated that compounds with similar structures effectively inhibit CXCR3-mediated pathways, indicating that this compound may exhibit comparable efficacy.

Agrochemicals

The increasing interest in trifluoromethyl-containing compounds extends beyond pharmaceuticals into agrochemicals. The unique properties of this compound make it a candidate for developing new agrochemical agents with enhanced efficacy and stability.

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| AMG 487 | CXCR3 antagonist | Inhibits inflammatory responses |

| Elexacaftor | Trifluoromethyl group | Cystic fibrosis treatment |

| Sorafenib | Trifluoromethyl group | Cancer therapy (VEGFR inhibitor) |

| Pretomanid | Trifluoromethyl group | Antituberculosis agent |

This table illustrates how this compound fits within a broader context of trifluoromethyl-containing drugs, highlighting its unique position due to specific interactions with CXCR3.

Mécanisme D'action

The mechanism of action of ®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-[4-(Trifluoromethyl)phenyl]ethanol: An important pharmaceutical intermediate used in the synthesis of chemokine CCR5 antagonists.

Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in various synthetic reactions.

Uniqueness

®-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide is unique due to its specific trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased metabolic stability and lipophilicity. These properties make it a valuable compound in drug design and development, distinguishing it from other similar compounds .

Activité Biologique

(R)-2-methoxy-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide, known by its CAS number 1391496-87-9, is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it a valuable candidate in drug design. Its molecular formula is , with a molecular weight of 277.24 g/mol.

Structural Characteristics

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14F3NO3 |

| Molecular Weight | 277.24 g/mol |

| CAS Number | 1391496-87-9 |

This compound is primarily studied for its antagonistic effects on the CXCR3 receptor , which plays a significant role in inflammatory responses and conditions such as asthma and multiple sclerosis. The trifluoromethoxy group enhances the compound's binding affinity to this receptor, potentially leading to therapeutic effects in various inflammatory diseases.

In Vitro Studies

Research indicates that the compound exhibits significant biological activity linked to its structural components. For instance, it has been shown to inhibit inflammatory pathways effectively. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| AMG 487 | CXCR3 antagonist | Inhibits inflammatory responses |

| Elexacaftor | Trifluoromethyl group | Cystic fibrosis treatment |

| Sorafenib | Trifluoromethyl group | Cancer therapy (VEGFR inhibitor) |

| Pretomanid | Trifluoromethyl group | Antituberculosis agent |

Case Studies and Research Findings

- Inflammatory Diseases : Studies on analogs of this compound have demonstrated promising results in modulating immune responses. For example, compounds with similar trifluoromethoxy substitutions have shown efficacy in reducing symptoms associated with asthma and multiple sclerosis.

- Cancer Research : The compound's potential as an anticancer agent is under investigation, particularly in targeting pathways involved in tumor growth and metastasis. Preliminary data suggest that it may inhibit specific cancer cell lines, although further studies are required to establish its efficacy and safety profile .

- Pharmacokinetic Studies : Research focusing on the pharmacokinetic properties of related compounds indicates that modifications to enhance solubility and metabolic stability can significantly improve their therapeutic profiles. This highlights the importance of structural optimization in drug development .

Propriétés

IUPAC Name |

2-methoxy-N-[(1R)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)19-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLCDCZNPIIAEI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.